REACTION_CXSMILES
|
[O:1]=[C:2]1[CH:6]=[CH:5][C:4](=[O:7])[N:3]1[CH2:8][C:9]([OH:11])=O.S(Cl)([Cl:14])=O>>[O:1]=[C:2]1[CH:6]=[CH:5][C:4](=[O:7])[N:3]1[CH2:8][C:9]([Cl:14])=[O:11]
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Name
|
|
Quantity
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821 mg
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Type
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reactant
|
Smiles
|
O=C1N(C(C=C1)=O)CC(=O)O
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Name
|
|
Quantity
|
15.9 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
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Type
|
TEMPERATURE
|
Details
|
under reflux for 0.5 hours
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Duration
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0.5 h
|
Type
|
CUSTOM
|
Details
|
the excess thionyl chloride was removed under vacuum
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Type
|
CUSTOM
|
Details
|
The residue was evaporated twice with dry toluene
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1N(C(C=C1)=O)CC(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |